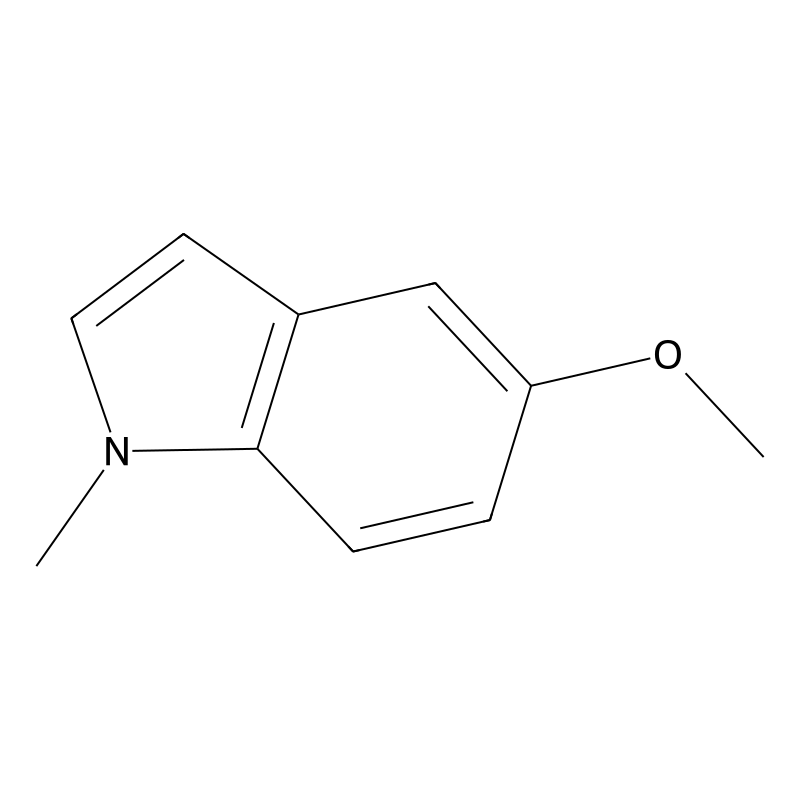

5-methoxy-1-methyl-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Role in Neurodegenerative Diseases:

-Methoxy-1-methyl-1H-indole (5-MeOMI) is a derivative of the naturally occurring indole alkaloid melatonin. Studies suggest it may play a role in the development and progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease. 5-MeOMI has been shown to:

- Inhibit the aggregation of alpha-synuclein: This protein forms abnormal clumps in the brains of individuals with Parkinson's disease, and 5-MeOMI may help prevent this aggregation, potentially slowing disease progression [].

- Modulate neurotransmitter activity: 5-MeOMI can influence the levels of dopamine and serotonin, two crucial neurotransmitters involved in movement and mood regulation, which are often disrupted in neurodegenerative diseases [].

Preclinical Studies and Future Directions:

While the research on 5-MeOMI is promising, it's crucial to note that most studies have been conducted in preclinical models, such as cell cultures and animal models. Further research, including clinical trials, is necessary to determine the safety and efficacy of 5-MeOMI as a potential treatment for neurodegenerative diseases in humans [].

Potential Applications Beyond Neurodegenerative Diseases:

Preliminary research suggests 5-MeOMI may have applications beyond neurodegenerative diseases. Studies have explored its potential role in:

5-Methoxy-1-methyl-1H-indole is an organic compound with the molecular formula C10H11NO. It belongs to the indole family, characterized by a fused bicyclic structure containing a six-membered benzene ring and a five-membered nitrogen-containing pyrrole ring. This compound features a methoxy group (-OCH₃) at the 5-position and a methyl group (-CH₃) at the 1-position of the indole structure, contributing to its unique chemical properties and biological activities.

The compound has garnered interest in various fields due to its potential applications in pharmaceuticals and organic synthesis. Its structural characteristics allow for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

- Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho and para positions on the aromatic ring.

- Nucleophilic Substitution: The nitrogen atom in the indole structure can act as a nucleophile, allowing for substitution reactions.

- Condensation Reactions: It can undergo condensation with various carbonyl compounds to form more complex structures.

For example, reactions involving ethyl acetoacetate have been reported, where 5-methoxy-1-methyl-1H-indole is used as a starting material to yield cyclopenta[b]indole derivatives with moderate yields .

Research indicates that 5-methoxy-1-methyl-1H-indole exhibits notable biological activities, including:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

- Neuroprotective Effects: Some studies suggest that it may possess neuroprotective properties, possibly linked to its structural similarity to serotonin and other neurotransmitters.

- Antimicrobial Activity: Preliminary investigations indicate that this compound may have antimicrobial effects against certain bacterial strains.

These biological activities highlight its potential for development into therapeutic agents.

Several methods have been developed for synthesizing 5-methoxy-1-methyl-1H-indole:

- From Indole Derivatives: Starting from 1-methylindole, methoxylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

- Via Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.

- Using Electrophilic Aromatic Substitution: The introduction of the methoxy group can also be accomplished through electrophilic substitution reactions on 1-methylindole.

These methods provide flexibility in synthesizing this compound depending on available starting materials and desired reaction conditions .

5-Methoxy-1-methyl-1H-indole finds applications in various domains:

- Pharmaceuticals: Its potential neuroprotective and antioxidant properties make it a candidate for drug development targeting neurodegenerative diseases.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex indole derivatives used in medicinal chemistry.

- Research Tool: Its unique structure allows researchers to study indole-related biological pathways and mechanisms.

Interaction studies involving 5-methoxy-1-methyl-1H-indole focus on its binding affinity with various biological targets. Research suggests that it may interact with serotonin receptors due to its structural similarities with serotonin. This interaction could explain some of its observed biological activities, such as neuroprotection and modulation of mood-related pathways.

Additionally, studies examining its interactions with enzymes involved in drug metabolism could provide insights into its pharmacokinetics and potential drug-drug interactions.

Several compounds share structural similarities with 5-methoxy-1-methyl-1H-indole. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methylindole | Methyl group at position 1 | Lacks methoxy group; serves as a precursor |

| 5-Hydroxyindole | Hydroxyl group at position 5 | Exhibits different biological activity |

| 6-Methoxyindole | Methoxy group at position 6 | Different reactivity patterns compared to 5-methoxy |

| Tryptophan | Amino acid structure; contains an indole ring | Essential amino acid; involved in serotonin synthesis |

The uniqueness of 5-methoxy-1-methyl-1H-indole lies in its specific positioning of substituents that influence its chemical reactivity and biological activity compared to these similar compounds.

The synthesis of 5-methoxy-1-methyl-1H-indole has been achieved through several well-established classical methodologies, each offering distinct advantages and limitations [1] [8]. The Fischer indole synthesis remains the most extensively utilized approach, providing reliable access to substituted indoles through the cyclization of aryl hydrazones under acidic conditions [8] [11]. This methodology involves the condensation of 4-methoxyphenylhydrazine with appropriate ketones or aldehydes, followed by acid-catalyzed cyclization to form the indole framework [8] [34].

The Japp-Klingemann reaction coupled with Fischer indolization represents another significant classical route, particularly valuable for its ability to avoid direct handling of potentially unstable hydrazine derivatives [2] [41]. This approach begins with the coupling of diazonium salts with malonate derivatives, producing azo compounds that undergo rearrangement to form phenylhydrazones suitable for subsequent Fischer cyclization [2] [42]. The process development of 5-methoxy-1H-indole-2-carboxylic acid from ethyl 2-methylmalonate exemplifies this methodology, demonstrating high yields and scalability on at least 1 molar scale [2].

The Bischler indole synthesis provides an alternative pathway utilizing 3-methoxyaniline and phenacyl bromides as starting materials [9]. This method involves the formation of amino ketone intermediates that undergo cyclization in the presence of acid catalysts [9]. However, classical Bischler techniques face challenges with rearrangement during cyclization, particularly when secondary phenacylanilines are employed [5].

Modified Bischler approaches have been developed to address regioselectivity issues inherent in the classical method [5]. These modifications involve treatment of 3-methoxyaniline with halogenated ketones in the presence of inorganic bases such as sodium bicarbonate, affording intermediate amino ketones that cyclize more selectively [5].

The Reissert indole synthesis represents a multi-step classical approach that has been successfully applied to methoxy-substituted indole derivatives [5]. This methodology involves nitration of appropriate aromatic precursors, followed by condensation with oxalate derivatives and subsequent reduction and cyclization steps [5].

| Route | Starting Materials | Key Intermediates | Reaction Conditions | Typical Yields (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Fischer Indole Synthesis | 4-methoxyphenylhydrazine + ketone/aldehyde | Phenylhydrazone | Acidic conditions (HCl, H₂SO₄, ZnCl₂), 80-100°C | 60-85 | High reliability, well-established | Requires hydrazine derivatives |

| Japp-Klingemann/Fischer Sequence | Diazonium salt + ethyl 2-methylmalonate | Azo compound → Phenylhydrazone | Basic coupling → Acidic cyclization, 80°C | 55-75 | Avoids hydrazine handling | Multi-step process |

| Bischler Indole Synthesis | 3-methoxyaniline + phenacyl bromide | Amino ketone | Cyclization with acid catalyst, reflux | 40-65 | Direct from aniline | Rearrangement issues |

| Modified Bischler Approach | 3-methoxyaniline + halogenated ketone | Intermediate amino ketone | Base treatment → cyclization | 45-70 | Improved regioselectivity | Moderate yields |

| Reissert Indole Synthesis | ortho-nitrotoluene derivative + oxalate | Nitrophenyl pyruvic acid | Multi-step: nitration → reduction → cyclization | 50-65 | Good for substituted products | Complex workup |

Modern Synthetic Approaches and Optimizations

Contemporary synthetic methodologies have introduced significant improvements to classical indole synthesis through the incorporation of advanced catalytic systems and optimized reaction conditions [10] [27]. Microwave-assisted synthesis has emerged as a particularly effective modernization of the Fischer indole synthesis, reducing reaction times from hours to minutes while maintaining or improving yields [5] [26]. The microwave-assisted synthesis of 4,6-dimethoxyindole exemplifies this approach, achieving 79% yield in just 5 hours of irradiation compared to traditional thermal methods [5].

Palladium-catalyzed cross-coupling reactions have expanded the synthetic toolkit for indole derivatives through carbon-hydrogen activation processes [9] [31]. These methodologies enable site-selective functionalization of indole scaffolds under relatively mild conditions, typically operating at temperatures between 80-120°C [31]. The development of large-scale preparations using rhodium catalysts with iron salt additives has demonstrated the scalability and safety profile of modern catalytic approaches [31].

Copper-catalyzed cyclization methods represent another significant advancement in indole synthesis [5] [22]. The copper-catalyzed cyclization of 2-bromo-4,5-dimethoxybenzaldehyde with ethyl 2-isocyanoacetate in dimethyl sulfoxide provides efficient access to 5,6-dimethoxyindole derivatives [5]. These reactions typically proceed at moderate temperatures (60-100°C) with good functional group tolerance [22].

Photochemical synthesis has emerged as an environmentally friendly alternative, utilizing visible light catalysis to promote indole formation [3] [33]. These methods operate under mild conditions, often at room temperature, though they may require longer reaction times compared to thermal processes [3]. The photochemical approach offers excellent selectivity and functional group compatibility [3].

Electrochemical methods provide another green chemistry approach to indole synthesis, utilizing controlled electrochemical oxidation to promote cyclization reactions [33]. These methods operate at moderate temperatures (40-80°C) and offer good control over reaction selectivity [33].

| Method | Key Innovation | Reaction Time | Temperature (°C) | Yield Range (%) | Scalability |

|---|---|---|---|---|---|

| Microwave-Assisted Fischer | MW acceleration | 5-15 minutes | 120-150 | 75-90 | Good |

| Palladium-Catalyzed Coupling | C-H activation/coupling | 2-8 hours | 80-120 | 70-85 | Moderate |

| Copper-Catalyzed Cyclization | Cu-catalyzed annulation | 1-4 hours | 60-100 | 65-80 | Good |

| Photochemical Synthesis | Visible light catalysis | 6-12 hours | Room temperature | 60-75 | Limited |

| Electrochemical Methods | Electrochemical oxidation | 3-6 hours | 40-80 | 55-70 | Moderate |

Precursor Materials and Starting Compounds

The synthesis of 5-methoxy-1-methyl-1H-indole requires careful selection and preparation of appropriate precursor materials, each contributing specific structural elements to the final product [19] [21]. Substituted anilines, particularly 3-methoxyaniline and 4-methoxyaniline, serve as fundamental building blocks for many synthetic routes [22] [25]. These compounds are readily available commercially and require high purity (>98%) for optimal synthetic performance [19].

Phenylhydrazine derivatives, specifically 4-methoxyphenylhydrazine hydrochloride, represent crucial intermediates in Fischer indole synthesis pathways [8] [20]. These compounds can be obtained commercially or synthesized from the corresponding anilines through diazotization followed by reduction [8]. Storage requirements include maintenance under dry, cool, and dark conditions to prevent decomposition [20].

Aryl diazonium salts, such as 4-methoxybenzenediazonium chloride, are typically prepared in situ from the corresponding anilines through diazotization with nitrous acid [41] [42]. These highly reactive intermediates must be used immediately upon preparation due to their inherent instability [41]. The diazotization process requires careful temperature control and acidic conditions [42].

Methylating agents for the introduction of the N-methyl group include methyl iodide, dimethyl carbonate, and more recently developed reagents such as phenyl trimethylammonium iodide [13] [15]. The choice of methylating agent depends on environmental considerations, with dimethyl carbonate and phenyl trimethylammonium iodide offering greener alternatives to traditional methyl iodide [13] [15].

| Precursor Category | Specific Compounds | Commercial Availability | Cost Level | Purity Requirements | Storage Considerations |

|---|---|---|---|---|---|

| Substituted Anilines | 3-methoxyaniline, 4-methoxyaniline | Readily available | Low | >98% | Dry, inert atmosphere |

| Phenylhydrazines | 4-methoxyphenylhydrazine hydrochloride | Commercial/synthesized | Moderate | >95% | Dry, cool, dark |

| Aryl Diazonium Salts | 4-methoxybenzenediazonium chloride | Prepared in situ | Low (prepared) | Freshly prepared | Use immediately |

| Malonate Derivatives | Ethyl 2-methylmalonate, diethyl malonate | Commercial | Low | >99% | Dry, cool |

| Ketone/Aldehyde Components | Acetone, pyruvic acid, ethyl pyruvate | Commercial | Very low | >98% | Standard conditions |

| Methylating Agents | Methyl iodide, dimethyl carbonate | Commercial | Low-Moderate | >99% | Dry, sealed containers |

Mechanistic Aspects of Key Synthetic Steps

The mechanistic pathways governing the synthesis of 5-methoxy-1-methyl-1H-indole involve several distinct chemical transformations, each proceeding through well-characterized intermediates and transition states [8] [34]. The Fischer indole synthesis mechanism represents the most thoroughly studied pathway, proceeding through a series of concerted and stepwise transformations [8] [34].

The initial hydrazone formation step involves nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon, followed by elimination of water [34] [39]. This transformation typically proceeds rapidly under mild conditions, with activation energies in the range of 40-60 kJ/mol [39]. The resulting phenylhydrazone intermediate undergoes tautomerization to the ene-hydrazine form, which is essential for subsequent rearrangement [34].

The rate-determining step in Fischer indole synthesis involves a [3] [3]-sigmatropic rearrangement of the ene-hydrazine intermediate [8] [34]. This concerted process disrupts the aromatic character of the benzene ring temporarily, requiring substantial activation energy (80-120 kJ/mol) [34] [40]. The rearrangement exhibits high temperature dependence and represents the most challenging aspect of the transformation from a mechanistic perspective [34].

The subsequent cyclization step proceeds through a 5-exo-trig intramolecular process, forming the five-membered pyrrole ring [34] [35]. This transformation involves attack of the nitrogen center on the electron-deficient carbon, generating an arenium ion intermediate [34]. The cyclization typically requires moderate activation energy (60-80 kJ/mol) and proceeds efficiently once the rearrangement has occurred [35].

Ammonia elimination represents the final step in indole ring formation, proceeding through β-elimination from the protonated indoline intermediate [34] [37]. This transformation is generally fast and thermodynamically favorable, requiring activation energies of 50-70 kJ/mol [34].

The N-methylation mechanism depends on the specific methylating agent employed [13] [38]. With traditional alkyl halides, the process follows a classical SN2 mechanism with inversion of configuration at the methyl carbon [38]. More modern methylating agents such as dimethyl carbonate proceed through different pathways involving carbonate intermediates [13] [38].

| Reaction Step | Mechanism Type | Rate-Determining Step | Activation Energy (kJ/mol) | Temperature Dependence | Key Intermediates |

|---|---|---|---|---|---|

| Hydrazone Formation | Nucleophilic addition | Often fast | 40-60 | Moderate | Imine intermediate |

| [3] [3]-Sigmatropic Rearrangement | Concerted rearrangement | Yes, in Fischer synthesis | 80-120 | High | Ene-hydrazine |

| Cyclization (5-exo-trig) | Intramolecular cyclization | Moderate | 60-80 | High | Arenium ion |

| Ammonia Elimination | β-Elimination | Fast | 50-70 | Moderate | Protonated indoline |

| N-Methylation (SN2) | Nucleophilic substitution | Depends on methylating agent | 45-65 | Moderate | Alkylated indole |

Scale-up Considerations and Process Development

The successful scale-up of 5-methoxy-1-methyl-1H-indole synthesis requires careful consideration of multiple engineering and safety factors that become increasingly critical as reaction volumes increase [26] [31]. Heat transfer limitations represent one of the most significant challenges in scaling indole synthesis reactions, particularly those involving exothermic cyclization steps [31] [32].

At laboratory scale, rapid heating and cooling can be achieved through direct contact with heating mantles or oil baths, allowing precise temperature control [26]. However, pilot and industrial scale operations require sophisticated heat exchangers and jacket cooling systems to manage heat transfer effectively [31]. Temperature gradients within large reactors can lead to non-uniform reaction conditions and reduced product quality [31].

Mixing efficiency becomes increasingly problematic as reactor size increases, with the potential for dead zones and poor mass transfer [27] [32]. Laboratory scale reactions benefit from efficient magnetic stirring, while larger scale operations require high-efficiency impellers capable of maintaining Reynolds numbers above 10,000 for adequate mixing [32]. The residence time distribution in continuous flow systems must be carefully controlled to ensure complete conversion [28].

Safety considerations escalate significantly during scale-up, particularly due to the increased fire and explosion risks associated with larger quantities of organic solvents and reactive intermediates [31] [32]. Industrial scale operations require comprehensive safety interlock systems, containment protocols, and emergency response procedures [31]. Vapor pressure management becomes critical, especially for reactions involving volatile components [32].

Waste management transforms from a minor laboratory concern to a major industrial challenge requiring sophisticated treatment and recovery systems [28] [32]. Solvent recovery systems can significantly improve the environmental footprint and economics of large-scale indole synthesis [32]. Emission control systems are essential for managing volatile organic compounds and maintaining regulatory compliance [32].

Equipment requirements evolve dramatically with scale, progressing from standard laboratory glassware to specialized reactors designed for specific reaction conditions [31] [27]. Continuous flow reactors have shown particular promise for indole synthesis, offering improved heat and mass transfer characteristics compared to traditional batch reactors [28]. The space-time yield of 11.16 g L⁻¹ day⁻¹ achieved in continuous flow indole-3-acetic acid synthesis demonstrates the potential benefits of this approach [28].

Process control systems must evolve from manual monitoring to fully automated distributed control systems with integrated analytical capabilities [32]. Online analytical systems enable real-time monitoring of reaction progress and product quality, facilitating rapid response to process deviations [32]. Temperature and pressure control become increasingly critical as reaction volumes increase [32].

Quality assurance requirements become more stringent at larger scales, necessitating comprehensive impurity tracking and in-process monitoring [32]. The development of analytical methods capable of detecting trace impurities becomes essential for maintaining product specifications [32].

| Scale-up Factor | Laboratory Scale Issues | Pilot Scale Challenges | Industrial Scale Solutions | Critical Parameters |

|---|---|---|---|---|

| Heat Transfer | Rapid heating possible | Heat transfer limitations | Heat exchangers, jacket cooling | Temperature gradients |

| Mixing Efficiency | Efficient stirring | Mixing dead zones | High-efficiency impellers | Reynolds number >10,000 |

| Safety Considerations | Small quantities manageable | Increased fire/explosion risk | Safety interlocks, containment | Vapor pressure management |

| Waste Management | Minimal waste | Waste treatment needed | Solvent recovery systems | Emission control |

| Equipment Requirements | Standard glassware | Specialized reactors | Continuous flow reactors | Residence time distribution |

| Process Control | Manual monitoring | Automated systems needed | DCS integration | Temperature, pressure control |

| Quality Assurance | Simple analysis | In-process monitoring | Online analytical systems | Impurity tracking |